3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by the molecular formula . This compound is a derivative of imidazole, which features a five-membered aromatic ring containing two nitrogen atoms. Its structure and properties make it significant in various fields, including medicinal chemistry, biology, and materials science. The compound is known for its potential applications as a building block in organic synthesis and as a ligand in coordination chemistry.
The compound can be classified under organic compounds, specifically as an amine and an imidazole derivative. It is often utilized in scientific research due to its unique structural features that allow it to interact with biological systems and other chemical entities.
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves a condensation reaction. This reaction is usually performed between 3-(1H-imidazol-1-yl)propan-1-amine and 4-methylimidazole. The reaction conditions are carefully controlled, often requiring a suitable solvent and sometimes a catalyst to enhance the yield.
In laboratory settings, the synthesis may be conducted under reflux conditions or at room temperature, depending on the specific protocol. The purification of the final product is commonly achieved through crystallization or chromatography techniques, ensuring high purity levels necessary for further applications.
The molecular structure of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride features a propanamine backbone attached to a 4-methylimidazole ring. The imidazole moiety contributes to the compound's reactivity and interaction with biological targets.
Key structural data include:
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride can participate in several types of chemical reactions:
Reagents typically employed in these reactions include:
The mechanism of action for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific enzymes and receptors within biological systems. This compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions .
The physical properties of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride include:
Chemical properties encompass:
Relevant data regarding its stability and reactivity are crucial for safe handling and application in laboratory settings. The stability profile under different conditions (e.g., pH, temperature) should be evaluated for practical applications .
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride finds extensive applications across various scientific domains:
This compound's versatility underscores its significance in advancing research across multiple scientific disciplines.
The fungal cytochrome P450 enzyme sterol 14α-demethylase (CYP51 or Erg11) is a critical target for azole antifungals. CYP51 catalyzes an essential step in ergosterol biosynthesis—the oxidative removal of the 14α-methyl group from lanosterol—requiring molecular oxygen and NADPH. Ergosterol is a vital component of fungal cell membranes, governing permeability, fluidity, and the activity of membrane-associated enzymes [3] [8]. Imidazole-based antifungals, such as ketoconazole and miconazole, exert their effect primarily by coordinating the N-3 atom of the imidazole ring to the heme iron atom in the active site of CYP51. This coordination inhibits the enzyme's ability to bind oxygen and disrupts the demethylation reaction, leading to the accumulation of toxic methylated sterol precursors and depletion of functional ergosterol. Consequently, this disrupts membrane integrity, inhibits fungal growth, and often leads to cell death [3] [8].
The efficacy and selectivity of imidazole antifungals hinge critically on structural complementarity with the CYP51 active site. X-ray crystallographic studies of CYP51 from Candida albicans, Aspergillus fumigatus, and Saccharomyces cerevisiae complexed with various azoles (e.g., itraconazole, posaconazole, voriconazole, fluconazole) reveal that the imidazole ring nitrogen coordinates with the heme iron, while lipophilic substituents on the imidazole ring or attached pharmacophores engage in hydrophobic interactions within the substrate access channels and active site pockets [3] [8]. Key conserved residues (e.g., Y118, F126, G127, V130, T311 in C. albicans CYP51) lining the active site are crucial for these interactions [3]. The presence of a methyl group at the 4-position of the imidazole ring, as found in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, is a common feature in many bioactive azoles. This methyl group can enhance lipophilicity and influence binding affinity and orientation within the CYP51 binding pocket, potentially modulating potency and spectrum of activity [3] [8].
Beyond direct CYP51 inhibition, some imidazole derivatives demonstrate modulatory effects on Heme Oxygenase-1 (HO-1), a cytoprotective enzyme induced under oxidative stress. HO-1 catalyzes the degradation of heme into biliverdin (subsequently converted to bilirubin), carbon monoxide (CO), and free iron. While not a primary target of classical azole antifungals, HO-1 induction is recognized as a potential therapeutic strategy in inflammatory conditions and certain cancers. Interestingly, the structural features enabling heme iron coordination in CYP51 inhibition might also facilitate interactions with other heme-containing proteins like HO-1, although this remains an area requiring specific investigation for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine [5]. The compound’s core structure suggests potential for exploring dual-pathway modulation (CYP51 inhibition and HO-1 interaction), particularly relevant in contexts where fungal infection coincides with significant host inflammation or oxidative damage [5] [8].
The integration of flexible alkyl linkers, particularly three-carbon chains (n-propyl), between an active pharmacophore (like imidazole) and a secondary functional group or another pharmacophore represents a sophisticated strategy in rational drug design. This architecture aims to optimize pharmacokinetic properties, enhance target engagement, enable dual targeting, or overcome resistance mechanisms [4] [8] [9]. In the context of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride, the core structure consists of a 4-methylimidazole moiety connected via a three-carbon (-CH₂-CH₂-CH₂-) linker to a terminal primary amine group (–NH₂), presented as the dihydrochloride salt for solubility.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: